molecular formula C8H14BrNO B12635479 2-Bromo-1-(1-methylpiperidin-4-yl)ethanone

2-Bromo-1-(1-methylpiperidin-4-yl)ethanone

Cat. No.: B12635479
M. Wt: 220.11 g/mol
InChI Key: IZDKGSZSQBTXHW-UHFFFAOYSA-N
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Description

2-Bromo-1-(1-methylpiperidin-4-yl)ethanone is a chemical compound with the molecular formula C8H15BrNO It is a brominated ethanone derivative that contains a piperidine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(1-methylpiperidin-4-yl)ethanone typically involves the reaction of 1-methylpiperidine-4-carboxylic acid with thionyl chloride in dichloromethane to form the corresponding acyl chloride. This intermediate is then reacted with trimethylsilyl diazomethane in dry acetonitrile, followed by the addition of hydrobromic acid in acetic acid to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(1-methylpiperidin-4-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Typically performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Carried out in solvents such as ethanol or tetrahydrofuran (THF) under an inert atmosphere.

    Oxidation: Conducted using oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Nucleophilic substitution: Produces substituted ethanone derivatives.

    Reduction: Yields the corresponding alcohol.

    Oxidation: Forms carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(1-methylpiperidin-4-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-methylpiperidin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(1-methylpiperidin-4-yl)ethanone is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H14BrNO

Molecular Weight

220.11 g/mol

IUPAC Name

2-bromo-1-(1-methylpiperidin-4-yl)ethanone

InChI

InChI=1S/C8H14BrNO/c1-10-4-2-7(3-5-10)8(11)6-9/h7H,2-6H2,1H3

InChI Key

IZDKGSZSQBTXHW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(=O)CBr

Origin of Product

United States

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